5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
CAS No.: 880784-14-5
Cat. No.: VC15277817
Molecular Formula: C15H14ClN3O3
Molecular Weight: 319.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880784-14-5 |
|---|---|
| Molecular Formula | C15H14ClN3O3 |
| Molecular Weight | 319.74 g/mol |
| IUPAC Name | 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C15H14ClN3O3/c1-4-11-14(19-22-18-11)17-15(20)13-8(3)9-6-10(16)7(2)5-12(9)21-13/h5-6H,4H2,1-3H3,(H,17,19,20) |
| Standard InChI Key | MZMQVYTTXJRZFE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide systematically describes its structure:
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A benzofuran core (fused benzene and furan rings) substituted at positions 3 and 6 with methyl groups and at position 5 with chlorine.
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A 2-carboxamide group at position 2 of the benzofuran, linked to a 4-ethyl-1,2,5-oxadiazol-3-yl moiety .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅ClN₃O₃ | |
| Molecular weight | 340.76 g/mol | |
| Key functional groups | Benzofuran, oxadiazole, amide |
The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to the molecule’s planar geometry and electronic profile, enabling π-π stacking interactions in biological systems .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves sequential functionalization of the benzofuran and oxadiazole precursors:
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Benzofuran Core Formation:
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Starting from substituted salicylic acid derivatives, cyclization via Rh-catalyzed C–H activation or Lewis acid-mediated annulation yields the 3,6-dimethyl-5-chlorobenzofuran scaffold .
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Example: Reaction of 5-chloro-3,6-dimethylbenzofuran-2-carboxylic acid with thionyl chloride generates the acyl chloride intermediate, which is subsequently coupled to the oxadiazole amine .
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Oxadiazole Ring Construction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran cyclization | RhCl₃, DMF, 110°C, 12h | 65–75% |
| Acylation | SOCl₂, reflux; then NH₂-oxadiazole, Et₃N | 50–60% |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (log P ≈ 3.2) due to hydrophobic benzofuran and oxadiazole groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Thermal Stability: Decomposition above 250°C, as determined by thermogravimetric analysis (TGA) .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.38 (m, 2H, benzofuran-H), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N oxadiazole) .
Analytical and Regulatory Considerations
Toxicity Profile
Acute oral toxicity in rodents (LD₅₀ > 500 mg/kg) suggests low systemic toxicity, though chronic exposure studies are pending .
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